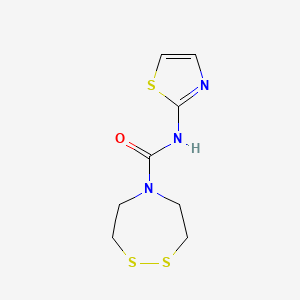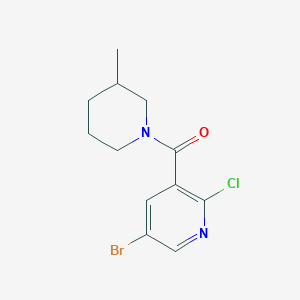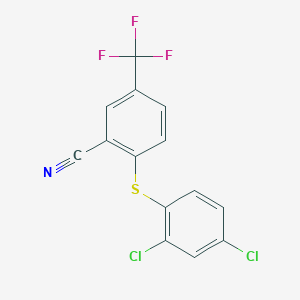
2-((2,4-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((2,4-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile” is an organic molecule that contains a benzenecarbonitrile core with a trifluoromethyl group, a sulfanyl group, and a 2,4-dichlorophenyl group attached .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely contains a benzenecarbonitrile core, which is a benzene ring with a carbonitrile group (-C≡N) attached. Additionally, it has a trifluoromethyl group (-CF3), a sulfanyl group (-SH), and a 2,4-dichlorophenyl group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For instance, the presence of the carbonitrile group, the trifluoromethyl group, and the dichlorophenyl group could affect its polarity, solubility, and reactivity .科学的研究の応用
Synthetic Applications
Cyclization Reactions : Motto et al. (2011) explored the cyclization of aryl-substituted benzyl 1-alkynyl sulfides, which is relevant to the synthesis of compounds like 2-((2,4-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile. They found that electron-withdrawing groups on the aromatic ring enhance cyclization efficiency, highlighting a key aspect of synthetic strategy in related compounds (Motto et al., 2011).
Conformational Analysis : Lumbroso et al. (1978) analyzed the dipole moments of similar compounds, revealing their conformations and electronic structures. This research aids in understanding the molecular behavior of compounds like 2-((2,4-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile (Lumbroso et al., 1978).
Schiff Base Sulfur Ether Derivatives : Yu-gu (2015) synthesized Schiff base sulfur ether derivatives, which are structurally related to 2-((2,4-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile, demonstrating their potential antifungal activity. This indicates a possible application in the development of new antifungal agents (Yu-gu, 2015).
Chemical and Physical Properties
Molecular Structure Analysis : Studies like those by Çoruh et al. (2016) on similar compounds provide valuable insights into the molecular structures, which are crucial for understanding the chemical behavior and potential applications of 2-((2,4-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile (Çoruh et al., 2016).
Spectroscopic and Docking Studies : Research like Haress et al. (2015) involves spectroscopic investigation and molecular docking of structurally related compounds, which can guide the understanding of interactions at the molecular level and the prediction of bioactivity (Haress et al., 2015).
Potential Applications
Chemotherapeutic Agents : The study of compounds like those by Alzoman et al. (2015) and Al-Omary et al. (2015) on potential chemotherapeutic agents, which share structural similarities with 2-((2,4-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile, suggests possible avenues in drug discovery and development (Alzoman et al., 2015), (Al-Omary et al., 2015).
Synthesis of Novel Compounds : Singh and Singh (2011) developed methods for synthesizing novel compounds that are structurally related to 2-((2,4-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile, indicating the compound's relevance in the creation of new chemical entities (Singh & Singh, 2011).
特性
IUPAC Name |
2-(2,4-dichlorophenyl)sulfanyl-5-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2F3NS/c15-10-2-4-13(11(16)6-10)21-12-3-1-9(14(17,18)19)5-8(12)7-20/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQFPNRTKSUQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)SC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,4-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2467192.png)
![(E)-N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2467196.png)


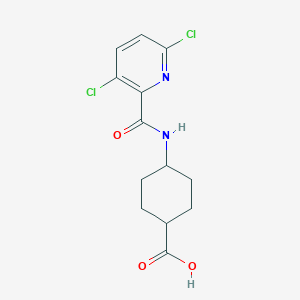
![Methyl (E)-4-(2-methyl-6a,7,8,9,10,10a-hexahydro-5H-pyrimido[5,4-c]quinolin-6-yl)-4-oxobut-2-enoate](/img/structure/B2467200.png)
![(E)-2-amino-N-isopentyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2467201.png)
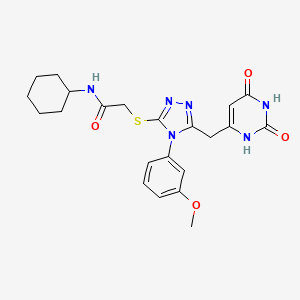
![(E)-1-(4-methylbenzyl)-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2467204.png)
![2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2467207.png)
